PPI-GIT1/|A-Pix interaction-IN-1

GIT1/β-Pix PPI inhibition binding affinity comparison biolayer interferometry

Screening for GIT1/β-Pix PPI inhibitors has proven exceptionally difficult-the ChemDiv commercial library yielded zero hits against this shallow interface. PPI-GIT1/β-Pix interaction-IN-1 (14-5-18) is the sole GIT1/β-Pix inhibitor with demonstrated oral bioavailability and in vivo anti-metastatic efficacy. • KD = 7.7 µM (BLI), Ki = 1.5 µM (FP); directly binds GIT1 at Leu271/Leu279 • Dose-dependently reduces lung metastatic burden in MGC803 xenografts (10-30 mg/kg, p.o.) • Unique spiro[bicyclo[2.2.1]heptane-2,3′-indolin]-2′-one scaffold; patent-protected (CN114886892B) Supplied with full analytical documentation. The only viable small-molecule option for chronic oral dosing studies in gastric cancer metastasis and GIT1/β-Pix-dependent Rho GTPase signaling.

Molecular Formula C23H21NO5
Molecular Weight 391.4 g/mol
Cat. No. B12405060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPI-GIT1/|A-Pix interaction-IN-1
Molecular FormulaC23H21NO5
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CC(C13C4=CC=CC=C4N(C3=O)C)C(=CC5=COC=C5)C2=O
InChIInChI=1S/C23H21NO5/c1-3-29-21(26)19-15-11-17(14(20(15)25)10-13-8-9-28-12-13)23(19)16-6-4-5-7-18(16)24(2)22(23)27/h4-10,12,15,17,19H,3,11H2,1-2H3/b14-10+/t15-,17-,19-,23+/m0/s1
InChIKeyRLZMEKDCXNWDNP-ORQQMLAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPI-GIT1/β-Pix interaction-IN-1: First Orally Bioavailable Small-Molecule Inhibitor of the GIT1/β-Pix Protein–Protein Interaction


PPI-GIT1/β-Pix interaction-IN-1 (compound 14-5-18; CAS 2070916-70-8) is a small-molecule protein–protein interaction (PPI) inhibitor that directly binds GIT1 and disrupts its interaction with β-Pix. It features a spiro[bicyclo[2.2.1]heptane-2,3′-indolin]−2′-one scaffold not found in any curated bioactive database, including ChemBL [1]. The compound demonstrates a KD of 7.7 ± 0.1 µM by biolayer interferometry and a Ki of 1.5 µM in fluorescence polarization assays [1][2]. It is orally bioavailable, suppresses gastric cancer cell invasion and metastasis in vitro and in vivo, and represents the most advanced small-molecule tool compound for studying GIT1/β-Pix–dependent Rho GTPase signaling [1].

Why Generic GIT1/β-Pix Inhibitors Cannot Substitute for PPI-GIT1/β-Pix interaction-IN-1 in Research Procurement


The GIT1/β-Pix PPI interface is extremely shallow, making it refractory to compounds from conventional commercial libraries; screening of the ChemDiv library yielded zero hits against this target [1]. Only three types of inhibitors have been reported: the endogenous protein Naa10p (unsuitable as a small-molecule tool due to delivery and stability limitations), compound 17302836 (KD = 84.1 µM, ~11-fold weaker binding than PPI-GIT1/β-Pix interaction-IN-1), and the pair 14-5-18 / 15-4-26 [1][2]. Of these, only 14-5-18 (PPI-GIT1/β-Pix interaction-IN-1) has demonstrated both oral bioavailability and in vivo anti-metastatic efficacy. Its closest analog, 15-4-26 (Ki = 1.8 µM), was abandoned during development due to inferior solubility and poor target engagement in cellular thermal shift assays, underscoring that potency alone is an unreliable predictor of utility for this target class [1][3].

PPI-GIT1/β-Pix interaction-IN-1: Quantitative Head-to-Head Differentiation Evidence for Informed Procurement


11-Fold Superior Target Binding Affinity (KD) Over the Only Alternative Small-Molecule GIT1/β-Pix Inhibitor 17302836

PPI-GIT1/β-Pix interaction-IN-1 (14-5-18) binds GIT1 with a KD of 7.7 ± 0.1 µM measured by biolayer interferometry (BLI) [1]. In contrast, the only other published small-molecule GIT1/β-Pix inhibitor, compound 17302836, exhibits a KD of 84.1 ± 2.0 µM under comparable BLI conditions, representing an ~11-fold weaker affinity [2]. Both compounds were evaluated using recombinant GIT1 protein, enabling cross-study comparison of direct binding. The >10-fold difference in target engagement affinity translates to substantially lower concentrations required for PPI-GIT1/β-Pix interaction-IN-1 to achieve equivalent target occupancy.

GIT1/β-Pix PPI inhibition binding affinity comparison biolayer interferometry

Superior Cellular Target Engagement and Developability Over Closest Structural Analog 15-4-26 Despite Comparable Biochemical Potency

In a direct head-to-head comparison within the same study, PPI-GIT1/β-Pix interaction-IN-1 (14-5-18; Ki = 1.5 µM) and its closest analog 15-4-26 (Ki = 1.8 µM) exhibited comparable biochemical potency in fluorescence polarization assays [1][2]. However, in Cellular Thermal Shift Assay (CETSA), 14-5-18 stabilized GIT1 in a clear dose-dependent manner from 10 to 100 µM at 65°C, whereas 15-4-26 failed to show efficient stabilization as concentration increased—attributed to inferior solubility [1]. Consequently, 15-4-26 was suspended from further evaluation for poor drug development potential, while 14-5-18 advanced to in vivo studies [1].

CETSA target engagement GIT1/β-Pix inhibition developability comparison

Oral Bioavailability and In Vivo Anti-Metastatic Efficacy: Differentiation from Protein-Based and Non-Bioavailable Inhibitors

PPI-GIT1/β-Pix interaction-IN-1 (14-5-18) was administered orally (p.o.) to female nude mice bearing MGC803 xenografts at doses of 10 and 30 mg/kg daily for 18 days, producing a dose-dependent reduction in lung luminescence intensity [1]. This oral activity contrasts with the endogenous protein inhibitor Naa10p, which, despite disrupting the GIT1/β-Pix interaction, is unsuitable for pharmacological use due to intrinsic protein limitations including low stability and immunogenicity [1]. Compound 17302836 has no reported in vivo data as of its 2024 publication [2]. The oral route of administration demonstrated for PPI-GIT1/β-Pix interaction-IN-1 is a critical advantage for chronic dosing regimens in metastasis models.

oral bioavailability in vivo metastasis model gastric cancer

Unique Spiro Scaffold Absent from All Commercial and Public Bioactive Compound Libraries

The spiro[bicyclo[2.2.1]heptane-2,3′-indolin]−2′-one scaffold of PPI-GIT1/β-Pix interaction-IN-1 (14-5-18) was searched against ChemBL (2,331,700 compounds with distinct scaffolds) and returned no similar structures [1]. 2D fingerprint Tanimoto coefficient comparisons between the SMBL library (containing 14-5-18) and commercial libraries (ChemBridge, SPECS, TargetMol) showed low similarity, confirming that 14-5-18 occupies chemical space inaccessible to conventional commercial screening decks [1]. A patent (CN114886892B) specifically protects the application of this oxindole spiro compound class for gastric cancer treatment [2]. This scaffold uniqueness explains why screening of the ChemDiv commercial library (20 best-scoring compounds) produced zero hits against GIT1/β-Pix [1].

chemical scaffold uniqueness compound library screening intellectual property

Dose-Dependent Cellular Disruption of GIT1/β-Pix Interaction with Downstream Rho GTPase Suppression

PPI-GIT1/β-Pix interaction-IN-1 (14-5-18) produced dose-dependent inhibition of the GIT1/β-Pix interaction in co-immunoprecipitation assays in HEK293T cells across 5–50 µM, with concomitant suppression of GTP-Rac1 and GTP-Cdc42 levels in MGC803 and MKN45 gastric cancer cells at 5, 20, and 50 µM [1]. Critically, total Rac1 and Cdc42 protein levels remained unchanged, indicating that the compound acts specifically at the level of the GIT1/β-Pix interaction rather than through general proteotoxicity [1]. In transwell invasion assays, 14-5-18 significantly inhibited invasiveness of both MGC803 and MKN45 cells at 10 µM, with enhanced inhibition at 50 µM, while showing only slight effects on cell viability even at high doses in CCK8 and CellTiter-Glo assays [1].

co-immunoprecipitation Rac1/Cdc42 GTPase cancer cell invasion

PPI-GIT1/β-Pix interaction-IN-1: Evidence-Driven Research and Industrial Application Scenarios


In Vivo Gastric Cancer Metastasis Pharmacology Studies Requiring an Orally Bioavailable GIT1/β-Pix Inhibitor

PPI-GIT1/β-Pix interaction-IN-1 is the only GIT1/β-Pix inhibitor with demonstrated oral bioavailability and in vivo anti-metastatic efficacy. Its ability to reduce lung metastatic burden in MGC803 xenograft models when administered by oral gavage at 10–30 mg/kg makes it the sole viable small-molecule option for chronic oral dosing studies in gastric cancer metastasis [1]. Researchers designing in vivo pharmacology experiments where repeated intraperitoneal or intravenous administration is impractical should select this compound over 17302836 (no in vivo data) or 15-4-26 (suspended due to poor developability) [1].

Chemical Biology Studies Dissecting GIT1/β-Pix–Rac1/Cdc42 Signaling Cascades in Cell Migration

The compound's well-characterized mechanism—direct GIT1 binding (KD = 7.7 µM), disruption of the GIT1/β-Pix interaction in co-IP (5–50 µM), and dose-dependent suppression of active GTP-Rac1 and GTP-Cdc42 without affecting total protein levels—makes it the best-characterized chemical probe for dissecting GIT1/β-Pix–dependent Rho GTPase signaling [1]. Its low cytotoxicity at functionally active concentrations (validated by CCK8 and CellTiter-Glo assays) reduces confounding effects in cell migration and invasion assays, an advantage not documented for alternative inhibitors [1].

PPI Inhibitor Drug Discovery Programs Targeting Shallow Protein–Protein Interfaces

The discovery of PPI-GIT1/β-Pix interaction-IN-1 from a synthetic methodology-based library (SMBL), combined with the failure of commercial libraries (ChemDiv) to yield any hits against the same target, positions this compound as a benchmark case study for PPI inhibitor discovery programs [1]. Pharmaceutical and biotech teams developing screening strategies for undruggable PPI targets can use this compound to validate assay platforms and as a reference inhibitor for the GIT/PIX complex, a target involved in cancer metastasis, neurological disorders (Huntington's disease, ADHD), and immune diseases (Crohn's disease) [1].

Tool Compound Procurement for Academic Laboratories Studying GIT1-Dependent Pathologies Beyond Oncology

Beyond gastric cancer, the GIT/PIX complex has been implicated in Huntington's disease, ADHD, Crohn's disease, and tissue injury responses [1]. PPI-GIT1/β-Pix interaction-IN-1 is the only small-molecule tool compound available to probe GIT1/β-Pix function across these disease contexts. Its oral bioavailability enables systemic target engagement in diverse tissue types, and its unique spiro scaffold (protected by CN114886892B) ensures that it will not be replaced by a generic analog in the near term [1][2].

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